

4-((4-Methylbenzyl)oxy)piperidine hydrochloride potential research applications

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Compound of Interest

Compound Name: 4-((4-Methylbenzyl)oxy)piperidine
hydrochloride

CAS No.: 1185165-54-1

Cat. No.: B1421149

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Technical Monograph: 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

CAS Registry Number: 1185165-54-1 Molecular Formula: C₁₃H₁₉NO · HCl Molecular Weight: 241.76 g/mol

Executive Summary

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a "privileged structure" intermediate—a molecular scaffold capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and ion channels. Its structural core, a 4-benzyloxy piperidine moiety, is a validated pharmacophore found in Sigma-1 receptor agonists, NMDA receptor modulators (specifically NR2B antagonists), and monoamine reuptake inhibitors.

For drug development professionals, this compound offers a strategic advantage over the unsubstituted benzyl analog: the 4-methyl substituent on the aromatic ring blocks the para-

position from rapid metabolic oxidation (CYP450-mediated hydroxylation), thereby potentially extending the half-life (

) and improving the metabolic stability of downstream lead candidates.

Chemical Identity & Physicochemical Properties[1] [2][3]

Understanding the physical baseline is critical for assay preparation and formulation.

Property	Value	Relevance to Research
Appearance	White to Off-white Crystalline Solid	Indicator of purity; yellowing suggests oxidation.
Solubility	Water (Moderate), DMSO (>20 mg/mL), Methanol	High DMSO solubility facilitates high-throughput screening (HTS) stock prep.
LogP (Free Base)	~2.8 (Predicted)	Optimal range for CNS penetration (Blood-Brain Barrier crossing).
pKa (Piperidine N)	~9.8	Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic receptor binding.
H-Bond Donors	2 (Amine NH, HCl)	Key for interaction with aspartate residues in receptor binding pockets.

Pharmacological Applications & Mechanism of Action

This scaffold acts as a versatile template. The user can derivatize the secondary amine (N-H) to target specific receptor subclasses.

Sigma-1 Receptor (σ 1R) Modulation

The 4-benzyloxy piperidine motif is a classic pharmacophore for Sigma-1 receptors, which are intracellular chaperones involved in neuroprotection and neuroplasticity.

- Mechanism: The basic piperidine nitrogen forms an electrostatic bridge with Asp126 in the σ 1R binding pocket, while the 4-methylbenzyl group occupies the primary hydrophobic sub-pocket.
- Application: Synthesis of neuroprotective agents for Alzheimer's disease or neuropathic pain.

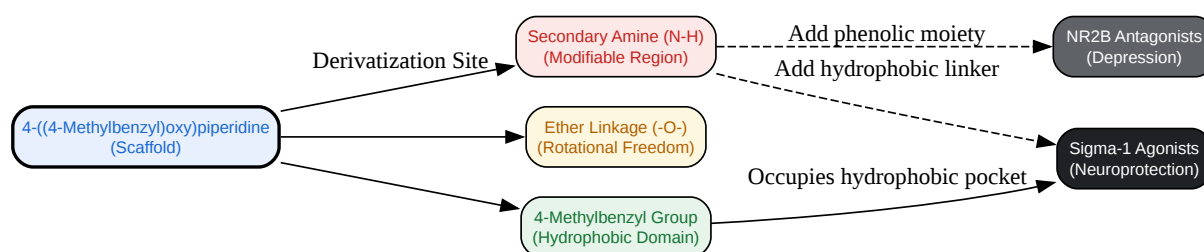
NMDA Receptor Antagonism (NR2B Subunit)

Selective NR2B antagonists (e.g., Ro 25-6981 analogs) often feature a 4-benzyl- or 4-benzyloxy piperidine tail.

- Mechanism: These compounds bind to the Ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits.
- Application: Development of rapid-acting antidepressants without the psychotomimetic side effects of non-selective NMDA blockers (like ketamine).

Structural Logic (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.



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Figure 1: Pharmacophore dissection of the scaffold showing modular regions for targeted drug design.

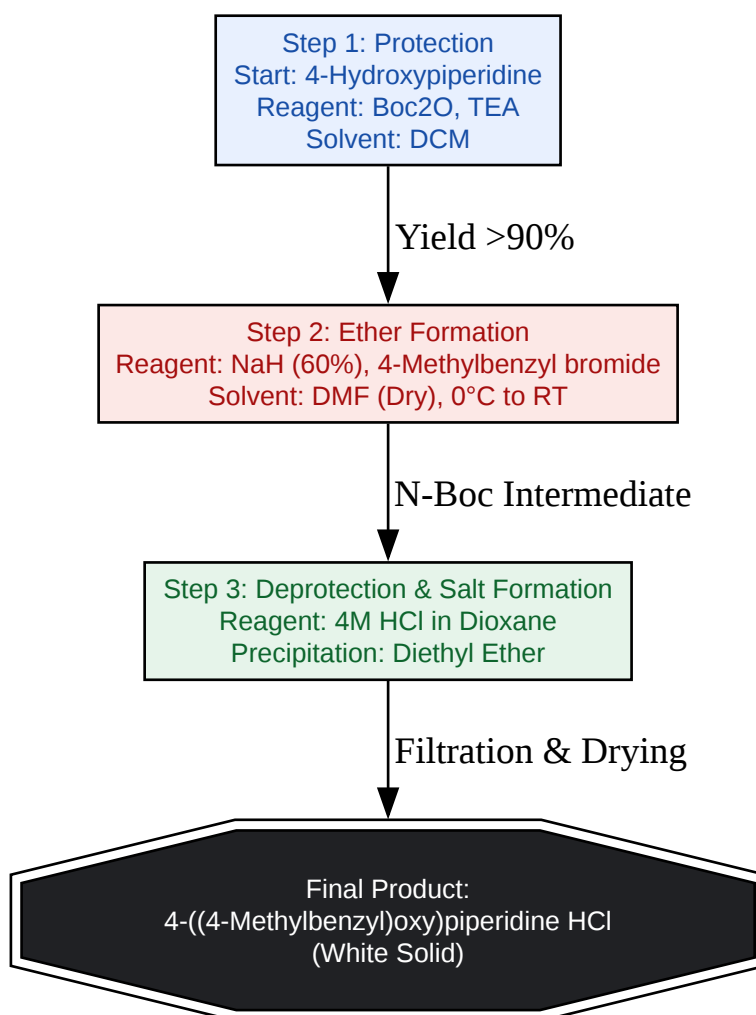
Synthetic Utility & Protocols

Synthesis of the Hydrochloride Salt

If the compound is not purchased, it can be synthesized via a Williamson ether synthesis followed by deprotection.

Reaction Scheme:

- Protection: 4-Hydroxypiperidine + Boc_2O → N-Boc-4-hydroxypiperidine.
- Alkylation: N-Boc-4-hydroxypiperidine + NaH + 4-Methylbenzyl bromide → Intermediate Ether.
- Deprotection: Intermediate Ether + 4M HCl in Dioxane → Target Product.



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Figure 2: Step-wise synthetic pathway for generating the hydrochloride salt.

General N-Alkylation Protocol (Library Generation)

To use this scaffold for drug discovery, you must attach it to a "head group" (R).

Objective: Synthesize N-substituted derivatives (e.g., N-(alkyl)-4-((4-methylbenzyl)oxy)piperidine).

Reagents:

- Scaffold: 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 equiv)
- Alkyl Halide: R-Br or R-Cl (1.1 equiv)

- Base: K_2CO_3 (3.0 equiv) or Cs_2CO_3 (for faster rates)
- Solvent: Acetonitrile (ACN) or DMF
- Catalyst: KI (0.1 equiv, optional for chlorides)

Procedure:

- Preparation: In a round-bottom flask, dissolve the scaffold (1.0 mmol, 241 mg) in ACN (5 mL).
- Free Basing: Add K_2CO_3 (3.0 mmol, 414 mg). Stir for 15 min at room temperature to neutralize the HCl salt.
- Addition: Add the Alkyl Halide (1.1 mmol) and KI (catalytic).
- Reflux: Heat to 60–80°C for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
- Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer over MgSO_4 .
- Purification: Flash column chromatography (Silica gel).

Safety & Handling (E-E-A-T)

As a hydrochloride salt of a secondary amine, specific precautions are required.

- Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator at 2–8°C.
- Inhalation Risk: Piperidine derivatives can be potent irritants. Use a fume hood to avoid inhalation of dust.
- Corrosivity: While the salt is less corrosive than the free base, contact with eyes can cause severe irritation. Wear safety glasses and nitrile gloves.
- Stability: Stable under normal conditions. Avoid strong oxidizing agents which could attack the benzylic position or the amine.

Future Research Directions

- **Metabolic Stability Studies:** Compare the intrinsic clearance () of this 4-methyl analog vs. the unsubstituted benzyl analog in human liver microsomes (HLM). The 4-methyl group is expected to reduce clearance rates.
- **Positron Emission Tomography (PET):** If a high-affinity ligand is discovered, the 4-methyl group can be replaced with a Carbon-11 labeled methyl group or a Fluorine-18 labeled fluoromethyl group for radiotracer development.
- **Antiviral Screening:** Recent screens have identified piperidine ethers as inhibitors of viral entry for certain encapsulated viruses. This scaffold should be included in broad antiviral phenotypic screens.

References

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